molecular formula C23H21N3O3S B300710 2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

Cat. No. B300710
M. Wt: 419.5 g/mol
InChI Key: HURXVRAICJQOSU-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide is a chemical compound that has shown promising results in various scientific research studies. It is a thiazolidinedione derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways and gene expression. It has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which plays a crucial role in regulating glucose and lipid metabolism. In addition, it has also been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide in lab experiments is its broad range of potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties, making it a versatile compound for various research studies. However, one of the limitations of using this compound is its potential toxicity. It has been reported to cause liver and kidney damage in animal models at high doses.

Future Directions

There are several future directions for the research and development of 2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide. One of the potential directions is to investigate its use as a diagnostic agent for various diseases, such as cancer and diabetes. In addition, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Moreover, the safety and toxicity of this compound need to be thoroughly evaluated in preclinical and clinical studies before it can be used as a therapeutic agent in humans.
In conclusion, 2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand and optimize the therapeutic potential of this compound.

Synthesis Methods

The synthesis of 2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been reported in various scientific studies. One of the commonly used methods involves the reaction of 2-aminothiazole with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiazole. This intermediate is then reacted with indole-3-carboxaldehyde and isopropylamine to form the final product.

Scientific Research Applications

2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. In addition, this compound has also been investigated for its potential use as a diagnostic agent in various diseases.

properties

Product Name

2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(5E)-2,4-dioxo-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C23H21N3O3S/c1-15(2)25-13-16(18-10-6-7-11-19(18)25)12-20-22(28)26(23(29)30-20)14-21(27)24-17-8-4-3-5-9-17/h3-13,15H,14H2,1-2H3,(H,24,27)/b20-12+

InChI Key

HURXVRAICJQOSU-UDWIEESQSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4

SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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